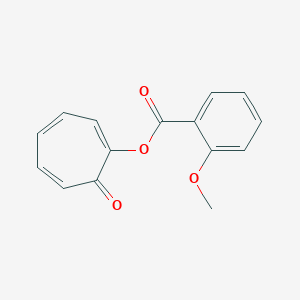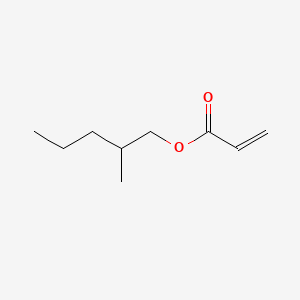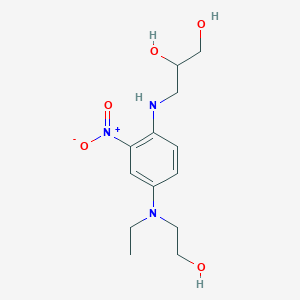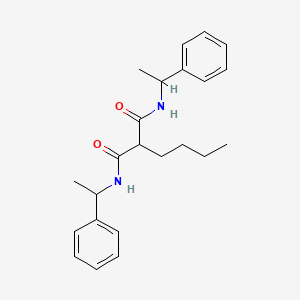
2-butyl-N,N'-bis(1-phenylethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-N,N’-bis(1-phenylethyl)propanediamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and secondary amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N,N’-bis(1-phenylethyl)propanediamide typically involves the reaction of 2-butylpropanediamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of 2-butyl-N,N’-bis(1-phenylethyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-butyl-N,N’-bis(1-phenylethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Aplicaciones Científicas De Investigación
2-butyl-N,N’-bis(1-phenylethyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-butyl-N,N’-bis(1-phenylethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(1-phenylethyl)propanediamide: Lacks the butyl group, leading to different chemical properties and reactivity.
2-butyl-N,N’-bis(1-phenylethyl)ethanediamide: Similar structure but with an ethanediamide backbone instead of propanediamide.
Uniqueness
2-butyl-N,N’-bis(1-phenylethyl)propanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
304873-29-8 |
|---|---|
Fórmula molecular |
C23H30N2O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-butyl-N,N'-bis(1-phenylethyl)propanediamide |
InChI |
InChI=1S/C23H30N2O2/c1-4-5-16-21(22(26)24-17(2)19-12-8-6-9-13-19)23(27)25-18(3)20-14-10-7-11-15-20/h6-15,17-18,21H,4-5,16H2,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
UMCNJIUBQBUBJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Solubilidad |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


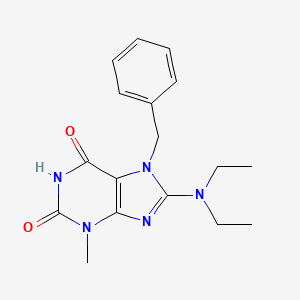

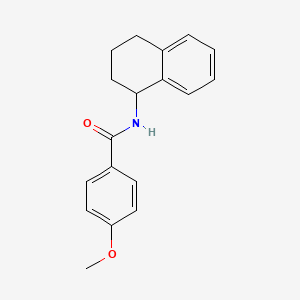
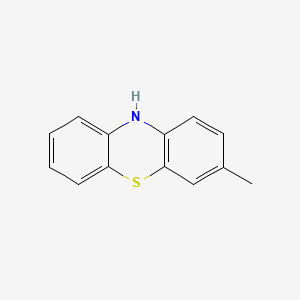
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
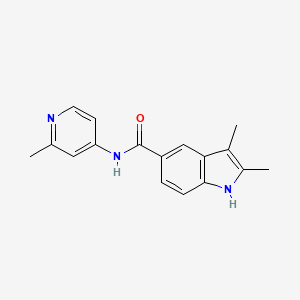
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
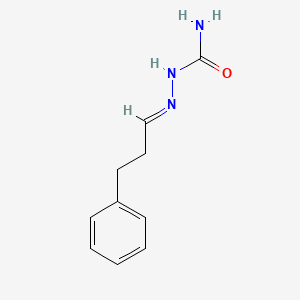
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
